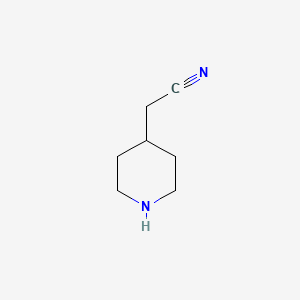

2-(Piperidin-4-yl)acetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-4-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c8-4-1-7-2-5-9-6-3-7/h7,9H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTFIBQPABQXLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90434032 | |

| Record name | 2-(piperidin-4-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202002-66-2 | |

| Record name | 2-(piperidin-4-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(piperidin-4-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Piperidin-4-yl)acetonitrile: A Technical Guide for Researchers

CAS Number: 202002-66-2

This technical guide provides a comprehensive overview of 2-(Piperidin-4-yl)acetonitrile, a heterocyclic compound with potential applications in research and drug development. The information presented is intended for researchers, scientists, and professionals in the field of medicinal chemistry and pharmacology.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 202002-66-2 | [1] |

| Molecular Formula | C₇H₁₂N₂ | [1] |

| Molecular Weight | 124.19 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Physical Form | Liquid | [2] |

| Purity | Typically available at ≥95% | [2] |

| Storage Conditions | Store under inert gas | [2] |

Synthesis and Characterization

A detailed, publicly available experimental protocol for the direct synthesis of this compound is limited. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles and published syntheses of related piperidine derivatives. A potential synthetic workflow is outlined below.

References

An In-Depth Technical Guide to 2-(Piperidin-4-yl)acetonitrile: Molecular Structure and Weight

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of novel molecules is paramount. This technical guide provides a detailed analysis of the molecular structure and weight of 2-(Piperidin-4-yl)acetonitrile, a key building block in the synthesis of various pharmaceutical agents.

Molecular Structure

This compound is a bifunctional organic compound featuring a saturated piperidine ring and a nitrile functional group. The core of the molecule is a six-membered heterocycle, piperidine, which consists of five carbon atoms and one nitrogen atom. The acetonitrile group (-CH₂CN) is attached to the fourth carbon atom of the piperidine ring. This substitution pattern is crucial for its utility in medicinal chemistry, offering a versatile scaffold for further chemical modifications.

The structural formula of this compound is C₇H₁₂N₂.[1] The piperidine ring can exist in a chair conformation, which is the most stable arrangement for such six-membered rings. The acetonitrile substituent can occupy either an axial or equatorial position, with the equatorial position generally being more energetically favorable to minimize steric hindrance.

Molecular Weight and Composition

The molecular weight of a compound is a critical parameter for a wide range of experimental procedures, including dosage calculations, reaction stoichiometry, and analytical characterization. The molecular weight of this compound is 124.19 g/mol .[1] This value is derived from the sum of the atomic weights of its constituent atoms.

The table below provides a detailed breakdown of the molecular weight calculation based on the atomic weights of its constituent elements.

| Element | Symbol | Count | Atomic Weight (amu) | Total Weight (amu) |

| Carbon | C | 7 | 12.011 | 84.077 |

| Hydrogen | H | 12 | 1.008 | 12.096 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Total | 124.187 |

Note: The slight difference between the calculated total weight and the commonly cited molecular weight of 124.19 g/mol is due to rounding of atomic weights.

Logical Relationship of Components

The following diagram illustrates the logical relationship between the elemental components that form the final molecular structure of this compound.

References

An In-depth Technical Guide to the Chemical Synthesis of 2-(Piperidin-4-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 2-(piperidin-4-yl)acetonitrile, a valuable building block in the development of various pharmaceutical agents. The document details three core synthetic strategies, offering in-depth experimental protocols and quantitative data to facilitate informed decisions in a research and development setting.

Executive Summary

The synthesis of this compound can be effectively achieved through several distinct routes, each with its own set of advantages and challenges. This guide focuses on three prominent pathways:

-

Catalytic Hydrogenation of 2-(Pyridin-4-yl)acetonitrile: A direct approach that leverages a readily available aromatic precursor.

-

Synthesis from 1-Benzyl-4-piperidone: A multi-step route involving the formation and subsequent reduction of an unsaturated intermediate.

-

Synthesis from N-Boc-4-(hydroxymethyl)piperidine: A pathway that builds the cyanomethyl moiety from a functionalized piperidine core.

This document provides a comparative analysis of these methods, supported by detailed experimental procedures and quantitative data, to assist researchers in selecting the most suitable approach for their specific needs.

Data Summary

The following table summarizes the key quantitative data associated with each of the primary synthetic pathways described in this guide.

| Parameter | Pathway 1: Catalytic Hydrogenation | Pathway 2: From 1-Benzyl-4-piperidone | Pathway 3: From N-Boc-4-(hydroxymethyl)piperidine |

| Starting Material | 2-(Pyridin-4-yl)acetonitrile | 1-Benzyl-4-piperidone | N-Boc-4-(hydroxymethyl)piperidine |

| Key Steps | Catalytic Hydrogenation | Horner-Wadsworth-Emmons, Reduction, Debenzylation | Tosylation, Cyanation, Deprotection |

| Overall Yield | High | Moderate | Moderate to High |

| Reagents | PtO₂, H₂, Acetic Acid | Diethyl cyanomethylphosphonate, NaH, H₂, Pd/C, HCl | TsCl, Pyridine, NaCN, HCl |

| Reaction Time | 6-10 hours (Hydrogenation) | ~24 hours (total) | ~20 hours (total) |

| Purification | Filtration, Extraction, Column Chromatography | Extraction, Column Chromatography | Extraction, Column Chromatography |

Pathway 1: Catalytic Hydrogenation of 2-(Pyridin-4-yl)acetonitrile

This pathway represents a direct and efficient method for the synthesis of this compound, starting from its aromatic precursor, 2-(pyridin-4-yl)acetonitrile. The key transformation is the reduction of the pyridine ring to a piperidine ring via catalytic hydrogenation.

Logical Relationship Diagram

Caption: Catalytic hydrogenation of 2-(pyridin-4-yl)acetonitrile.

Experimental Protocol

Step 1: Synthesis of 2-(Pyridin-4-yl)acetonitrile (Precursor)

A detailed method for the preparation of 2-(pyridin-4-yl)acetonitrile is provided in patent CN103483244A. The process involves the decarboxylation of ethyl 2-cyano-2-(pyridin-4-yl)acetate in the presence of lithium chloride in dimethyl sulfoxide (DMSO).

-

Materials: Ethyl 2-cyano-2-(pyridin-4-yl)acetate, Lithium chloride, Dimethyl sulfoxide (DMSO), Water.

-

Procedure:

-

To a solution of ethyl 2-cyano-2-(pyridin-4-yl)acetate (80g) in DMSO (250g), add lithium chloride (23.41g).[1]

-

Heat the reaction mixture to 120°C and maintain for 150 minutes.[1]

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, pour the reaction mixture into water (300g) to precipitate the product.[1]

-

Filter the solid, and dry the filter cake to obtain 2-(pyridin-4-yl)acetonitrile as a white solid.

-

-

Yield: Approximately 89.3% (44.37g).[1]

Step 2: Catalytic Hydrogenation to this compound

This general procedure is adapted from the catalytic hydrogenation of substituted pyridines.[2]

-

Materials: 2-(Pyridin-4-yl)acetonitrile, Platinum(IV) oxide (PtO₂, Adams' catalyst), Glacial acetic acid, Hydrogen gas, Sodium bicarbonate, Ethyl acetate, Celite, Anhydrous sodium sulfate.

-

Procedure:

-

In a high-pressure reactor, dissolve 2-(pyridin-4-yl)acetonitrile (1.0 g) in glacial acetic acid (5 mL).

-

Add a catalytic amount of PtO₂ (5 mol%).

-

Pressurize the reactor with hydrogen gas to 50-70 bar.

-

Stir the reaction mixture at room temperature for 6-10 hours.

-

After the reaction is complete (monitored by TLC or GC-MS), carefully quench the reaction with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Filter the combined organic layers through a pad of Celite and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the residue by column chromatography (Silica gel, using a suitable eluent system such as ethyl acetate/hexane with a small percentage of triethylamine) to afford this compound.

-

Pathway 2: Synthesis from 1-Benzyl-4-piperidone

This pathway involves the initial formation of an α,β-unsaturated nitrile via a Horner-Wadsworth-Emmons reaction, followed by the reduction of the exocyclic double bond and subsequent debenzylation to yield the final product.

Experimental Workflow Diagram

Caption: Synthesis of this compound from 1-benzyl-4-piperidone.

Experimental Protocol

Step 1: Synthesis of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile

This step utilizes the Horner-Wadsworth-Emmons reaction for the olefination of the ketone.[1][3][4]

-

Materials: 1-Benzyl-4-piperidone, Diethyl cyanomethylphosphonate, Sodium hydride (60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), Saturated ammonium chloride solution, Ethyl acetate, Brine.

-

Procedure:

-

To a stirred suspension of sodium hydride (1.05 equivalents) in anhydrous THF at 0°C under an inert atmosphere, add a solution of diethyl cyanomethylphosphonate (1.0 equivalents) in anhydrous THF dropwise.

-

Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0°C and add a solution of 1-benzyl-4-piperidone (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-(1-benzylpiperidin-4-ylidene)acetonitrile.

-

Step 2: Reduction of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile

The exocyclic double bond is reduced via catalytic hydrogenation.

-

Materials: 2-(1-Benzylpiperidin-4-ylidene)acetonitrile, Palladium on carbon (10% Pd), Methanol, Hydrogen gas.

-

Procedure:

-

Dissolve 2-(1-benzylpiperidin-4-ylidene)acetonitrile in methanol.

-

Add 10% palladium on carbon to the solution.

-

Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through Celite to remove the catalyst and wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to obtain 2-(1-benzylpiperidin-4-yl)acetonitrile.

-

Step 3: Debenzylation to this compound

The benzyl protecting group is removed by hydrogenolysis.

-

Materials: 2-(1-Benzylpiperidin-4-yl)acetonitrile, Palladium on carbon (10% Pd), Methanol, Hydrochloric acid (optional, for salt formation), Hydrogen gas.

-

Procedure:

-

Dissolve 2-(1-benzylpiperidin-4-yl)acetonitrile in methanol. For salt formation, a stoichiometric amount of hydrochloric acid can be added.

-

Add 10% palladium on carbon.

-

Hydrogenate the mixture under a hydrogen atmosphere at room temperature.

-

Monitor the reaction for the disappearance of the starting material.

-

Filter the reaction mixture through Celite and wash with methanol.

-

Concentrate the filtrate to obtain this compound (or its hydrochloride salt).

-

Pathway 3: Synthesis from N-Boc-4-(hydroxymethyl)piperidine

This pathway involves the functional group transformation of a commercially available starting material. The hydroxyl group is converted into a better leaving group, which is then displaced by a cyanide nucleophile. The final step is the deprotection of the piperidine nitrogen.

Logical Relationship Diagram

Caption: Synthesis of this compound from N-Boc-4-(hydroxymethyl)piperidine.

Experimental Protocol

Step 1: Synthesis of N-Boc-4-(tosyloxymethyl)piperidine

-

Materials: N-Boc-4-(hydroxymethyl)piperidine, p-Toluenesulfonyl chloride (TsCl), Pyridine, Dichloromethane (DCM), 1M HCl, Saturated sodium bicarbonate solution, Brine.

-

Procedure:

-

Dissolve N-Boc-4-(hydroxymethyl)piperidine (1.0 equivalent) in pyridine or DCM with a base like triethylamine at 0°C.

-

Add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and extract with DCM.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain N-Boc-4-(tosyloxymethyl)piperidine, which can often be used in the next step without further purification.

-

Step 2: Synthesis of N-Boc-2-(piperidin-4-yl)acetonitrile

-

Materials: N-Boc-4-(tosyloxymethyl)piperidine, Sodium cyanide (NaCN), Dimethyl sulfoxide (DMSO), Water, Ethyl acetate.

-

Procedure:

-

Dissolve N-Boc-4-(tosyloxymethyl)piperidine in DMSO.

-

Add sodium cyanide (1.5 equivalents) and heat the mixture to 60-80°C.

-

Stir the reaction for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield N-Boc-2-(piperidin-4-yl)acetonitrile.

-

Step 3: Deprotection to this compound

-

Materials: N-Boc-2-(piperidin-4-yl)acetonitrile, Hydrochloric acid (e.g., 4M in dioxane or concentrated HCl in an appropriate solvent), Diethyl ether (for precipitation).

-

Procedure:

-

Dissolve N-Boc-2-(piperidin-4-yl)acetonitrile in a suitable solvent like dioxane or methanol.

-

Add an excess of hydrochloric acid solution.

-

Stir the mixture at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the hydrochloride salt of this compound.

-

Filter the solid and dry it under vacuum. The free base can be obtained by neutralization with a suitable base.

-

Conclusion

This guide has outlined three robust synthetic pathways to this compound, a key intermediate in medicinal chemistry. The choice of a particular route will depend on factors such as the availability and cost of starting materials, desired scale of production, and the specific capabilities of the laboratory. The catalytic hydrogenation of 2-(pyridin-4-yl)acetonitrile offers a direct and high-yielding approach. The synthesis from 1-benzyl-4-piperidone provides a versatile route that allows for the introduction of various protecting groups. The pathway starting from N-Boc-4-(hydroxymethyl)piperidine is advantageous when this functionalized piperidine is readily available. By providing detailed experimental protocols and comparative data, this guide aims to empower researchers to efficiently synthesize this important building block for their drug discovery and development endeavors.

References

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. N-BOC-4-METHYL-4-HYDROXY PIPERIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 4. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]

Spectroscopic Profile of 2-(Piperidin-4-yl)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-(Piperidin-4-yl)acetonitrile, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra in the public domain, this guide presents a combination of predicted data based on analogous structures and detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Core Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from the analysis of structurally related compounds, including piperidine and its derivatives, as well as characteristic frequencies for the nitrile functional group.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H1 (NH) | 1.5 - 2.5 | Broad Singlet | Chemical shift is concentration and solvent dependent. |

| H2, H6 (axial & equatorial) | 2.9 - 3.1 (eq), 2.4 - 2.6 (ax) | Multiplet | Protons on carbons adjacent to the nitrogen. |

| H3, H5 (axial & equatorial) | 1.6 - 1.8 (eq), 1.4 - 1.6 (ax) | Multiplet | |

| H4 (methine) | 1.8 - 2.0 | Multiplet | |

| H7 (methylene) | 2.3 - 2.5 | Doublet | Protons of the acetonitrile methylene group. |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C2, C6 | 45 - 50 | Carbons adjacent to the nitrogen. |

| C3, C5 | 30 - 35 | |

| C4 | 35 - 40 | Methine carbon. |

| C7 | 20 - 25 | Methylene carbon of the acetonitrile group. |

| C8 (CN) | 118 - 125 | Nitrile carbon. |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Expected IR Absorption Bands

| Functional Group | Expected Frequency (cm⁻¹) | Intensity | Vibration Mode |

| N-H (piperidine) | 3300 - 3500 | Medium, Broad | Stretching |

| C-H (alkane) | 2850 - 3000 | Medium to Strong | Stretching |

| C≡N (nitrile) | 2240 - 2260 | Medium, Sharp | Stretching |

| C-N (piperidine) | 1000 - 1250 | Medium | Stretching |

Table 4: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₇H₁₂N₂[1] |

| Molecular Weight | 124.19 g/mol [1] |

| Predicted [M+H]⁺ | 125.1073 |

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 10-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal (¹H) or the solvent peak (¹³C).

-

Integrate the signals in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the characteristic functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Thin Film Method):

-

Ensure the KBr or NaCl salt plates are clean and dry.

-

Place a small drop of neat liquid this compound onto one salt plate. If the sample is a solid, a solution in a volatile solvent like dichloromethane can be used, and the solvent allowed to evaporate.

-

Place the second salt plate on top and gently rotate to create a thin, uniform film.

-

Mount the sandwiched plates in the spectrometer's sample holder.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

Data Analysis:

-

Identify the major absorption bands in the spectrum.

-

Correlate the observed frequencies with known vibrational modes of functional groups, paying particular attention to the N-H, C-H, and C≡N stretching regions.[2]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive ion mode is typically used for amines to observe the protonated molecule [M+H]⁺.

-

Mass Range: Scan from m/z 50 to 500.

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas Flow: Adjust for a stable spray.

-

Drying Gas Flow and Temperature: Optimize to ensure desolvation of the ions.

Data Analysis:

-

Identify the molecular ion peak (e.g., [M+H]⁺) to confirm the molecular weight.

-

If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain structural information. The fragmentation can be induced by collision-induced dissociation (CID).

Logical and Experimental Workflows

The following diagrams illustrate the general workflows for spectroscopic analysis and data interpretation.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Logical flow for the interpretation of spectroscopic data to confirm the structure.

References

The Pivotal Role of 2-(Piperidin-4-yl)acetonitrile in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-(piperidin-4-yl)acetonitrile scaffold has emerged as a privileged fragment in contemporary drug discovery, underpinning the development of a diverse array of therapeutic agents. Its inherent structural features, combining a flexible piperidine ring with a reactive nitrile group, offer a versatile platform for the synthesis of compounds targeting a wide range of biological pathways. This technical guide provides an in-depth analysis of the synthesis, medicinal chemistry applications, and biological activities of this compound and its derivatives, with a focus on their roles in anti-inflammatory and anticancer research.

Chemical Properties and Synthesis

This compound is a versatile building block in organic synthesis. Its piperidine nitrogen allows for a wide range of substitutions, while the acetonitrile moiety can be hydrolyzed, reduced, or participate in cycloaddition reactions to generate diverse heterocyclic systems.

Synthesis of this compound

A common synthetic route to this compound starts from 4-piperidone. The following protocol is a representative example adapted from established methodologies for similar piperidine derivatives.

Experimental Protocol: Synthesis of this compound

-

Step 1: Knoevenagel Condensation. To a solution of 4-piperidone (1 equivalent) and cyanoacetic acid (1.1 equivalents) in a suitable solvent such as toluene, add a catalytic amount of a base like piperidine or ammonium acetate. Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. After cooling, the product, 2-(piperidin-4-ylidene)acetonitrile, can be isolated by filtration or extraction.

-

Step 2: Reduction of the Exocyclic Double Bond. The resulting 2-(piperidin-4-ylidene)acetonitrile is then subjected to reduction. A common method is catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like sodium borohydride (NaBH4) in a protic solvent can be employed. The reaction progress is monitored by TLC. Upon completion, the catalyst is filtered off (if applicable), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or crystallization to yield this compound.

Role in Medicinal Chemistry: Anti-Inflammatory and Anticancer Applications

The this compound core is a key pharmacophore in the design of potent and selective modulators of various biological targets implicated in inflammation and cancer.

Anti-Inflammatory Activity: Targeting the NF-κB Pathway

Derivatives of this compound have demonstrated significant anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and other mediators of inflammation.

A notable example is the class of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. These compounds have been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[1][2] The mechanism of action involves the inhibition of IκBα phosphorylation, which prevents the translocation of the p65 subunit of NF-κB to the nucleus.[1]

Quantitative Data: Anti-Inflammatory Activity of this compound Derivatives

| Compound ID | Modification on Piperidine Nitrogen | Target/Assay | IC50 (µM) | Reference |

| 6e | 4-Fluorobenzyl | NO Production (LPS-stimulated RAW 264.7 cells) | 0.86 | [1] |

| 6e | 4-Fluorobenzyl | TNF-α Production (LPS-stimulated RAW 264.7 cells) | 1.87 | [1] |

Experimental Protocol: In Vitro Anti-Inflammatory Assay (NO Production)

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium.

-

Nitrite Measurement: After 24 hours of incubation, the concentration of nitrite in the culture supernatant, an indicator of NO production, is measured using the Griess reagent.

-

Data Analysis: The absorbance is measured at 540 nm, and the IC50 values are calculated from the dose-response curves.

Signaling Pathway: NF-κB Activation

Canonical NF-κB signaling pathway activation by LPS.

Anticancer Activity: Activation of Caseinolytic Protease P (ClpP)

A novel and promising anticancer strategy involves the activation of the mitochondrial caseinolytic protease P (ClpP). Hyperactivation of ClpP leads to the degradation of essential mitochondrial proteins, disrupting mitochondrial function and inducing apoptosis in cancer cells.[3] 5-(Piperidin-4-yl)-1,2,4-oxadiazole derivatives have been identified as potent agonists of human ClpP.[3]

Quantitative Data: Anticancer Activity of this compound Derivatives

| Compound ID | Modification on Piperidine Nitrogen | Target/Assay | EC50 (µM) | IC50 (µM) | Reference |

| SL44 | 3,5-bis(trifluoromethyl)benzyl | HsClpP Agonistic Activity (α-casein hydrolysis) | 1.30 | - | [3] |

| SL44 | 3,5-bis(trifluoromethyl)benzyl | HCCLM3 Cell Proliferation | - | 3.1 | [3] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human hepatocellular carcinoma (HCCLM3) cells are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Signaling Pathway: ClpP Activation and Apoptosis Induction

Mechanism of action for ClpP agonist-induced apoptosis.

Conclusion

The this compound scaffold continues to be a highly valuable and versatile core in medicinal chemistry. Its synthetic tractability allows for the generation of diverse chemical libraries, leading to the discovery of potent and selective modulators of key biological targets. The successful development of derivatives with significant anti-inflammatory and anticancer activities highlights the immense potential of this structural motif in addressing unmet medical needs. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds will undoubtedly pave the way for the development of novel and effective therapeutics.

References

- 1. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Activities of 2-(Piperidin-4-yl)acetonitrile Derivatives: A Technical Guide

The 2-(piperidin-4-yl)acetonitrile scaffold is a versatile pharmacophore that has been incorporated into a variety of molecules exhibiting a broad range of biological activities. This technical guide provides an in-depth overview of the known biological targets and therapeutic potential of these derivatives, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Anti-inflammatory Activity

A significant area of investigation for this compound derivatives has been in the discovery of novel anti-inflammatory agents. Certain derivatives have shown potent inhibitory effects on key inflammatory mediators.

Quantitative Data for Anti-inflammatory Activity

| Compound ID | Target/Assay | Cell Line | IC50 (µM) | Reference |

| 6e | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 0.86 | [1] |

| 6e | Tumor Necrosis Factor-alpha (TNF-α) Production | RAW 264.7 Macrophages | 1.87 | [1] |

Key Experimental Protocols for Anti-inflammatory Assays

1.2.1 Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay quantifies the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated by lipopolysaccharide (LPS).

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Assay Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

The cells are then pre-treated with various concentrations of the test compounds for 1 hour.

-

Following pre-treatment, cells are stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

-

After incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

-

The absorbance is measured at 540 nm, and the amount of nitrite is determined from a sodium nitrite standard curve.

-

The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then calculated.

-

1.2.2 TNF-α Production Assay

This assay measures the inhibitory effect of compounds on the production of TNF-α, a pro-inflammatory cytokine.

-

Procedure: The experimental setup is similar to the NO production assay. RAW 264.7 cells are treated with test compounds and then stimulated with LPS.

-

Quantification: The concentration of TNF-α in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Analysis: The IC50 value is calculated based on the dose-dependent inhibition of TNF-α production.

1.2.3 Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to investigate the mechanism of action by observing the effect of the compound on key proteins in the NF-κB signaling pathway.

-

Cell Lysis: RAW 264.7 cells are treated with the test compound and LPS. After treatment, the cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated IκBα, total IκBα, p65 NF-κB, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a corresponding secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the effect of the compound on protein expression and phosphorylation.

Signaling Pathway

The anti-inflammatory effects of these derivatives are often mediated through the inhibition of the NF-κB signaling pathway. The diagram below illustrates the mechanism by which compound 6e is proposed to exert its anti-inflammatory effects.[1]

Caption: Inhibition of the NF-κB signaling pathway by a this compound derivative.

Anticancer Activity

Derivatives of this compound have also been explored for their potential as anticancer agents. One notable example involves the agonism of human caseinolytic protease P (HsClpP).

Quantitative Data for Anticancer Activity

| Compound ID | Target/Assay | Cell Line | EC50/IC50 (µM) | Reference |

| SL44 | HsClpP Agonistic Activity (α-casein hydrolysis) | - | EC50 = 1.30 | [2] |

| SL44 | Cell Proliferation Inhibition | HCCLM3 | IC50 = 3.1 | [2] |

Key Experimental Protocols for Anticancer Assays

2.2.1 HsClpP Agonistic Activity Assay (α-Casein Hydrolysis)

This assay measures the ability of a compound to activate the proteolytic activity of HsClpP.

-

Principle: HsClpP, in the presence of an agonist, degrades α-casein. The rate of degradation is monitored to determine the compound's agonistic activity.

-

Procedure:

-

The reaction is initiated by mixing HsClpP, the test compound at various concentrations, and the substrate α-casein in a suitable buffer.

-

The reaction mixture is incubated at a specific temperature.

-

The degradation of α-casein is monitored over time, typically by SDS-PAGE analysis, where the disappearance of the α-casein band is quantified.

-

The EC50 value, the concentration of the compound that elicits a half-maximal response, is calculated from the dose-response curve.

-

2.2.2 Cell Proliferation Assay

This assay determines the cytotoxic or cytostatic effect of a compound on cancer cells.

-

Cell Culture: Hepatocellular carcinoma cells (e.g., HCCLM3) are cultured in appropriate media.

-

Procedure:

-

Cells are seeded in 96-well plates.

-

After cell attachment, they are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability kit.

-

The IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%, is determined.

-

Antimycotic and Antimicrobial Activities

The this compound core has been incorporated into molecules with activity against various fungal and bacterial strains.

Quantitative Data for Antimycotic/Antimicrobial Activity

| Compound Class | Organism | Activity | Reference |

| 2-(Piperidin-4-yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin-4‐yl)decahydroisoquinoline derivatives | Candida albicans, Candida krusei | Complete growth inhibition by some derivatives | [3] |

| 2-(4-Ethylpiperidin-1-yl)acetonitrile | Various microbes | Promising inhibition of microbial growth | [4] |

| 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives | Gram +ve and Gram -ve bacteria, Fungi | Good to moderate antimicrobial activity | [5] |

Key Experimental Protocol for Antimycotic/Antimicrobial Assays

3.2.1 Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Procedure:

-

A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the target microorganism (e.g., Candida albicans or Staphylococcus aureus).

-

Positive (microorganism without compound) and negative (medium only) controls are included.

-

The plate is incubated under appropriate conditions for the microorganism (e.g., 37°C for 24-48 hours).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Certain derivatives containing the this compound moiety have been investigated as inhibitors of DPP-4, a target for the treatment of type 2 diabetes.

Quantitative Data for DPP-4 Inhibition

| Compound ID | Target | IC50 (nM) | Reference |

| (R)-40 | DPP-4 | 23.5 | [6] |

| 17a | DPP-4 | 17 | [7] |

Key Experimental Protocol for DPP-4 Inhibition Assay

4.2.1 In Vitro DPP-4 Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4.

-

Principle: DPP-4 cleaves a substrate (e.g., Gly-Pro-AMC), releasing a fluorescent product. The inhibitor reduces the rate of this reaction.

-

Procedure:

-

The reaction is carried out in a 96-well plate.

-

Recombinant human DPP-4 enzyme is pre-incubated with various concentrations of the test compound.

-

The reaction is initiated by adding the fluorogenic substrate.

-

The fluorescence is measured over time using a microplate reader.

-

The rate of reaction is calculated, and the IC50 value is determined from the dose-response curve of enzyme inhibition.

-

General Experimental Workflow

The discovery and development of bioactive this compound derivatives typically follow a structured workflow, from initial design and synthesis to in vivo evaluation.

Caption: A typical workflow for the discovery of bioactive compounds.

This guide summarizes the significant biological activities reported for this compound derivatives. The versatility of this scaffold makes it a valuable starting point for the design of new therapeutic agents across multiple disease areas. Further research into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial for the clinical translation of these promising compounds.

References

- 1. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 2-(4-Ethylpiperidin-1-yl)acetonitrile [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Biological Evaluation, and Molecular Docking of (R)-2-((8-(3-aminopiperidin-1-yl)-3-methyl-7-(3-methylbut-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl)benzonitrile as Dipeptidyl Peptidase IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(Piperidin-4-yl)acetonitrile: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Piperidin-4-yl)acetonitrile is a bifunctional heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structure, incorporating a reactive secondary amine within a piperidine ring and a versatile nitrile group, allows for a wide range of chemical modifications. This dual functionality makes it an attractive scaffold for the synthesis of complex molecules, particularly in the development of novel therapeutic agents. The piperidine moiety is a prevalent feature in many approved drugs, valued for its ability to impart favorable physicochemical properties such as aqueous solubility and to serve as a key pharmacophore for interaction with biological targets. The cyanomethyl substituent provides a handle for various transformations, including conversion to amines, carboxylic acids, and more complex heterocyclic systems. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound as a pivotal intermediate in modern drug discovery.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is provided below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 202002-66-2 | [1][2] |

| Molecular Formula | C₇H₁₂N₂ | [1][2] |

| Molecular Weight | 124.19 g/mol | [1][2] |

| Physical Form | Liquid | [1] |

| Purity | Typically ≥95% | [1] |

| IUPAC Name | This compound | [1] |

| Storage Conditions | Store under inert gas | [1] |

| Boiling Point | Not readily available | |

| Melting Point | Not applicable (liquid at room temp.) | |

| Solubility | Soluble in common organic solvents | |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted: δ 2.95-3.10 (m, 2H), 2.50-2.65 (m, 2H), 2.35 (d, J=6.8 Hz, 2H), 1.70-1.85 (m, 1H), 1.55-1.70 (m, 2H), 1.25-1.40 (m, 2H), 1.15 (br s, 1H, NH). | |

| ¹³C NMR (CDCl₃, 100 MHz) | Predicted: δ 118.5 (CN), 45.8 (CH₂), 44.2 (CH₂), 34.5 (CH), 29.8 (CH₂), 23.5 (CH₂CN). | |

| IR (neat, cm⁻¹) | Predicted: ~3300 (N-H stretch), ~2930, 2850 (C-H stretch), ~2245 (C≡N stretch), ~1450 (CH₂ bend). | |

| Mass Spectrum (EI) | Predicted: m/z 124 (M⁺), 97, 83, 69. |

Synthesis of this compound

The most direct and industrially scalable synthesis of this compound involves the catalytic hydrogenation of its aromatic precursor, 2-(pyridin-4-yl)acetonitrile. This method benefits from the ready availability of the starting material.

Experimental Protocol: Catalytic Hydrogenation of 2-(pyridin-4-yl)acetonitrile

This protocol is adapted from general procedures for the hydrogenation of substituted pyridines.[3][4][5]

Materials:

-

2-(Pyridin-4-yl)acetonitrile

-

Platinum(IV) oxide (PtO₂, Adam's catalyst) or Rhodium on Carbon (Rh/C)

-

Glacial Acetic Acid or Methanol

-

High-pressure hydrogenation vessel (e.g., Parr shaker)

-

Hydrogen gas (high purity)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite®

Procedure:

-

Reactor Setup: In a suitable high-pressure reactor vessel, dissolve 2-(pyridin-4-yl)acetonitrile (1.0 eq) in glacial acetic acid or methanol.

-

Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5 mol% PtO₂ or Rh/C) to the solution under an inert atmosphere.

-

Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi, but may vary depending on the catalyst and substrate).

-

Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until hydrogen uptake ceases. The reaction progress can be monitored by TLC or GC-MS.

-

Work-up: After the reaction is complete, carefully vent the excess hydrogen and purge the reactor with an inert gas.

-

Filtration: Dilute the reaction mixture with methanol and filter it through a pad of Celite® to remove the catalyst. Wash the filter cake with additional methanol.

-

Neutralization and Extraction: Concentrate the filtrate under reduced pressure. If acetic acid was used as the solvent, carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer multiple times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Reactivity and Synthetic Applications

The utility of this compound as a building block stems from the distinct reactivity of its two functional groups: the secondary amine of the piperidine ring and the cyanomethyl group.

Reactions at the Piperidine Nitrogen

-

N-Alkylation: The secondary amine can be readily alkylated using various alkyl halides in the presence of a base to introduce a wide range of substituents.

-

N-Arylation: Palladium or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl derivatives.[6][7][8]

-

Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding N-acyl derivatives.

-

Reductive Amination: The secondary amine can participate in reductive amination reactions with aldehydes or ketones to introduce more complex side chains.

Reactions of the Nitrile Group

-

Reduction to Amine: The nitrile can be reduced to a primary amine, 2-(piperidin-4-yl)ethanamine, using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[9][10][11] This transformation is valuable for introducing a flexible ethylamine linker.

-

Hydrolysis to Carboxylic Acid: Acidic or basic hydrolysis of the nitrile group provides 2-(piperidin-4-yl)acetic acid, a useful intermediate for the synthesis of amides and esters.

-

Addition of Organometallic Reagents: Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolysis.

-

Cyclization Reactions: The nitrile group can participate in cyclization reactions to form various heterocyclic systems, such as tetrazoles or triazoles.

Application in Drug Discovery: Synthesis of Janus Kinase (JAK) Inhibitor Analogs

A prominent application of piperidine scaffolds is in the development of Janus kinase (JAK) inhibitors for the treatment of autoimmune diseases like rheumatoid arthritis and psoriasis.[12][13][14] Tofacitinib, a marketed JAK inhibitor, features a 3-amino-4-methylpiperidine core. This compound serves as a valuable building block for the synthesis of analogs of such inhibitors.

The following workflow illustrates a hypothetical synthetic route to a JAK inhibitor analog using this compound.

This synthetic strategy highlights the utility of this compound as a versatile starting material. The piperidine nitrogen allows for protection and subsequent coupling to a heterocyclic core, while the nitrile is transformed into a primary amine to serve as a key nucleophile. The final acylation step introduces the cyanoacetamide moiety, a common feature in many JAK inhibitors.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for applications in medicinal chemistry. Its dual functionality allows for a wide range of selective transformations, providing access to a diverse array of complex molecular architectures. The demonstrated potential for its use in the synthesis of kinase inhibitors, such as analogs of Tofacitinib, underscores its importance for drug discovery programs. The synthetic routes and reaction protocols outlined in this guide provide a solid foundation for the effective utilization of this important chemical intermediate.

References

- 1. This compound | 202002-66-2 [sigmaaldrich.com]

- 2. This compound - CAS:202002-66-2 - Abovchem [abovchem.com]

- 3. asianpubs.org [asianpubs.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-[4-(Pentan-2-ylamino)piperidin-1-yl]acetonitrile | C12H23N3 | CID 115718199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CN103483244A - Preparation method of 2-(pyridine-4-yl) acetonitrile - Google Patents [patents.google.com]

- 14. lehigh.edu [lehigh.edu]

The Genesis and Synthetic Evolution of 2-(Piperidin-4-yl)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Piperidin-4-yl)acetonitrile, a key building block in medicinal chemistry, has a history rooted in the broader development of piperidine-containing pharmaceuticals. While a singular "discovery" event is not clearly documented, its emergence is a logical progression from established synthetic methodologies targeting versatile intermediates for drug design. This technical guide provides an in-depth exploration of the synthesis, key experimental protocols, and the logical framework behind the preparation of this important scaffold.

Discovery and Historical Context

The discovery of this compound is not attributed to a single breakthrough publication but rather evolved from the extensive body of research on piperidine derivatives. The piperidine ring is a ubiquitous structural motif in a vast number of natural products and synthetic drugs, valued for its favorable pharmacokinetic properties. Historically, the synthesis of 4-substituted piperidines has been a significant focus in organic and medicinal chemistry.

The most direct and logical synthetic precursor to this compound is 2-(pyridin-4-yl)acetonitrile. The preparation of this pyridyl analogue is well-documented, and its subsequent reduction to the corresponding piperidine is a standard transformation. The "discovery" of this compound can therefore be viewed as an extension of the well-established synthesis of its aromatic precursor, driven by the constant search for novel, functionalized saturated heterocycles for incorporation into potential drug candidates. Its value lies in the reactive nitrile group and the secondary amine of the piperidine ring, which offer two points for chemical modification, making it a versatile intermediate in the synthesis of complex pharmaceutical agents.

Synthetic Pathways

The primary and most industrially viable route to this compound involves a two-step process:

-

Synthesis of 2-(pyridin-4-yl)acetonitrile: This intermediate can be prepared via several methods, with a common approach involving the reaction of a 4-halopyridine with a cyanide source.

-

Catalytic Hydrogenation: The aromatic pyridine ring of 2-(pyridin-4-yl)acetonitrile is then reduced to the saturated piperidine ring.

The following diagram illustrates the general synthetic workflow:

Caption: General synthetic workflow for this compound.

Experimental Protocols

Synthesis of 2-(pyridin-4-yl)acetonitrile

A common method for the preparation of 2-(pyridin-4-yl)acetonitrile involves the decarboxylation of ethyl 2-cyano-2-(pyridin-4-yl)acetate.[1]

Experimental Protocol:

-

Step 1: Synthesis of ethyl 2-cyano-2-(pyridin-4-yl)acetate:

-

To a solution of 4-chloropyridine hydrochloride in a suitable solvent such as tetrahydrofuran (THF), add potassium tert-butoxide and ethyl cyanoacetate.

-

The reaction is typically carried out at a temperature between 60-90°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product is extracted and purified.

-

-

Step 2: Decarboxylation to 2-(pyridin-4-yl)acetonitrile:

-

Dissolve the ethyl 2-cyano-2-(pyridin-4-yl)acetate in dimethyl sulfoxide (DMSO).

-

Add lithium chloride and heat the mixture to 100-160°C.[1]

-

The reaction is monitored by TLC.

-

After completion, the reaction mixture is poured into water to precipitate the product.

-

The solid is collected by filtration and dried to yield 2-(pyridin-4-yl)acetonitrile.

-

Quantitative Data for Synthesis of 2-(pyridin-4-yl)acetonitrile[1]

| Reagent/Parameter | Value |

| Ethyl 2-cyano-2-(pyridin-4-yl)acetate | 80 g |

| Dimethyl sulfoxide (DMSO) | 250-300 g |

| Lithium chloride | 17-27 g |

| Reaction Temperature | 100-160 °C |

| Reaction Time | 90-180 min |

| Yield | up to 94.1% |

Catalytic Hydrogenation to this compound

The reduction of the pyridine ring to a piperidine ring is a standard procedure in organic synthesis, often achieved through catalytic hydrogenation.[2]

Experimental Protocol:

-

Dissolve 2-(pyridin-4-yl)acetonitrile in a suitable solvent, such as glacial acetic acid or an alcohol.

-

Add a hydrogenation catalyst, commonly Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C).

-

Place the reaction mixture in a high-pressure hydrogenation apparatus.

-

Pressurize the vessel with hydrogen gas (typically 50-70 bar).[2]

-

The reaction is typically stirred at room temperature until the uptake of hydrogen ceases.

-

After the reaction is complete, the catalyst is removed by filtration.

-

The solvent is removed under reduced pressure, and the resulting product, this compound, can be further purified if necessary, often by distillation or by forming a hydrochloride salt.

The following diagram illustrates the key steps in the catalytic hydrogenation process:

Caption: Experimental workflow for catalytic hydrogenation.

Role in Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. The piperidine moiety can interact with numerous biological targets, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further chemical modifications. This versatility has made it a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs.

The logical relationship for its utility in drug development is depicted below:

Caption: Role of this compound in drug discovery.

Conclusion

While the precise "moment of discovery" for this compound is not pinpointed in the scientific literature, its genesis is clearly a product of the systematic advancement of synthetic organic chemistry. The well-understood transformations of pyridines to piperidines, coupled with the strategic need for versatile, functionalized building blocks in medicinal chemistry, logically led to its synthesis and utilization. The robust and scalable synthetic routes available make it an accessible and valuable intermediate for researchers and professionals in the field of drug development.

References

A Technical Guide to 2-(Piperidin-4-yl)acetonitrile: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Piperidin-4-yl)acetonitrile, a versatile piperidine derivative, serves as a crucial building block in the synthesis of a variety of pharmacologically active compounds. Its structural motif is of significant interest in medicinal chemistry, particularly in the development of targeted therapies. This technical guide provides an in-depth overview of its synonyms, chemical properties, synthesis, and its notable application as a key intermediate in the development of Janus kinase (JAK) inhibitors, a class of drugs used in the treatment of autoimmune diseases and cancer.

Synonyms and Alternative Names

To facilitate comprehensive literature and database searches, a list of synonyms and alternative names for this compound is provided below.

| Name | Type |

| This compound | Systematic Name |

| 4-Piperidinylacetonitrile | IUPAC Name |

| 4-(Cyanomethyl)piperidine | Common Name |

| This compound hydrochloride | Hydrochloride Salt[1] |

| tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate | N-Boc Protected Form[2] |

| CAS Number: 202002-66-2 | |

| Molecular Formula: C₇H₁₂N₂ | |

| Molecular Weight: 124.19 g/mol |

Physicochemical and Spectroscopic Data

Table 2.1: Predicted and Reported Spectroscopic Data for this compound and Derivatives

| Technique | Data for 2-(Pyridin-4-yl)acetonitrile (Analogue) [3] | Notes |

| ¹H NMR (400MHz, CDCl₃) | δ 4.136 (s, 2H), 7.086-7.101 (d, 2H), 8.257-8.396 (d, 2H) | The piperidine ring protons would show complex multiplets in the aliphatic region. |

| Mass Spec (M+) | 119 | The molecular ion peak for C₇H₁₂N₂ would be at m/z 124. |

Table 2.2: Spectroscopic Data for 1-Cyanomethyl-piperidine (Isomer) [4] |

| Technique | Data |

|---|

| ¹³C NMR (CDCl₃) | Chemical Shifts (ppm): 53.5, 45.9, 25.8, 23.8, 117.2 |

Synthesis of this compound

The synthesis of this compound is often achieved through a two-step process involving the synthesis of its N-Boc protected precursor, tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate, followed by deprotection.

Synthesis of tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate

The N-Boc protected intermediate can be synthesized from commercially available starting materials. A common route involves the conversion of N-Boc-4-piperidinemethanol to a suitable leaving group (e.g., tosylate or mesylate), followed by nucleophilic substitution with a cyanide source.

Deprotection of tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate

The final step to obtain this compound involves the removal of the Boc protecting group under acidic conditions.

Experimental Protocol: Deprotection of tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate

-

Materials:

-

tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate

-

4M HCl in 1,4-dioxane[5]

-

Dichloromethane (DCM)

-

Sodium bicarbonate (aqueous solution)

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

-

Procedure:

-

Dissolve tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate in a minimal amount of dichloromethane.

-

Add an excess of 4M HCl in 1,4-dioxane to the solution at room temperature.[5]

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[6]

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by column chromatography or distillation if necessary.

-

Application in Drug Discovery: Synthesis of Janus Kinase (JAK) Inhibitors

This compound and its derivatives are pivotal intermediates in the synthesis of several Janus kinase (JAK) inhibitors, including Tofacitinib, a drug approved for the treatment of rheumatoid arthritis.[7][8]

The Janus Kinase (JAK)-STAT Signaling Pathway

The JAK-STAT signaling pathway is a critical cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, inflammation, and hematopoiesis.[9][10][11] Dysregulation of this pathway is implicated in various autoimmune and myeloproliferative disorders. JAK inhibitors act by blocking the activity of JAK enzymes, thereby modulating the immune response.

Figure 1: The JAK-STAT Signaling Pathway and the inhibitory action of a JAK inhibitor.

Experimental Workflow for JAK Inhibitor Synthesis and Screening

The development of novel JAK inhibitors from a this compound core involves a multi-step process from chemical synthesis to biological evaluation.

Figure 2: Experimental workflow from intermediate synthesis to lead candidate identification.

Quantitative Data on Piperidine-Based JAK Inhibitors

The inhibitory activity of JAK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against the different JAK isoforms.

Table 4.1: In Vitro Inhibitory Activity of Selected JAK Inhibitors

| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | Reference |

| Tofacitinib | 1.7 - 3.7 | 1.8 - 4.1 | 0.75 - 1.6 | 16 - 34 | [12] |

| Ruxolitinib | 3.3 | 2.8 | 323 | 19 | [13] |

| Baricitinib | 5.9 | 5.7 | >400 | 53 | |

| Upadacitinib | 43 | 110 | 2300 | 4400 | [14] |

| Filgotinib | 10 | 28 | 810 | 116 |

Note: IC₅₀ values can vary depending on the specific assay conditions.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in medicinal chemistry. Its role as a key building block in the synthesis of potent JAK inhibitors highlights its importance in the development of targeted therapies for a range of diseases. This technical guide provides a foundational understanding of its properties, synthesis, and application, intended to support researchers and scientists in the field of drug discovery and development.

References

- 1. This compound hydrochloride [jknbiochem.net]

- 2. droracle.ai [droracle.ai]

- 3. CN103483244A - Preparation method of 2-(pyridine-4-yl) acetonitrile - Google Patents [patents.google.com]

- 4. spectrabase.com [spectrabase.com]

- 5. API SYNTHESIS INTERNATIONAL: TOFACITINIB 的合成, トファシチニブ, Тофацитиниб, توفاسيتين يب SPECTRAL VISIT [apisynthesisint.blogspot.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. research.unl.pt [research.unl.pt]

- 8. Discovery of novel JAK1 inhibitors through combining machine learning, structure-based pharmacophore modeling and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 10. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Safety, Handling, and Storage of 2-(Piperidin-4-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and storage protocols for 2-(Piperidin-4-yl)acetonitrile (CAS No. 202002-66-2). The information compiled is intended to equip laboratory personnel with the necessary knowledge to manage this compound safely and effectively. This document addresses chemical properties, hazard identification, personal protective equipment (PPE), emergency procedures, and waste disposal.

Chemical and Physical Properties

This compound is a substituted piperidine derivative. While specific experimental data for this compound is not extensively published, its properties can be inferred from its structural components: a piperidine ring and a nitrile group. It is a liquid at room temperature and should be stored under an inert gas.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 202002-66-2 | [1] |

| Molecular Formula | C₇H₁₂N₂ | [1] |

| Molecular Weight | 124.19 g/mol | [1] |

| Physical Form | Liquid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage Temperature | Room temperature, under inert gas | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification indicates that it can cause skin, eye, and respiratory irritation. Ingestion, inhalation, or skin contact may be harmful.[1]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity - Single Exposure (Respiratory System) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning[1]

Pictograms: [1]

-

GHS07 (Exclamation Mark)

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2]

-

Eyewash stations and emergency showers must be readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to prevent exposure.

Table 3: Recommended Personal Protective Equipment for Handling this compound

| Protection Level | Required PPE | When to Use |

| Standard Laboratory Operations | Safety glasses with side shields or chemical splash goggles, lab coat, nitrile gloves (minimum thickness of 5 mil), closed-toe shoes. | For handling small quantities in a well-ventilated fume hood. |

| Operations with Splash or Aerosol Potential | Chemical splash goggles and a face shield, chemical-resistant apron or coveralls, double gloving (nitrile). | When there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes. |

| Emergency Situations (Spills or Releases) | Full-face respirator with appropriate cartridges for organic vapors and particulates, chemical-resistant suit, heavy-duty chemical-resistant gloves and boots. | For responding to significant spills or uncontrolled releases of the compound. |

Safe Handling Workflow

The following diagram illustrates the recommended workflow for safely handling this compound in a laboratory setting.

References

Methodological & Application

Synthesis protocol for 2-(Piperidin-4-yl)acetonitrile

An application note on the synthesis of 2-(Piperidin-4-yl)acetonitrile, a key intermediate in pharmaceutical development, is provided below. This document details a common synthetic route, presents relevant data in a structured format, and includes a generalized experimental protocol.

Introduction

This compound is a valuable building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structure, featuring a piperidine ring and a nitrile group, allows for diverse chemical modifications, making it a versatile precursor for drug candidates targeting a range of therapeutic areas. This document outlines a widely-used synthetic method for its preparation, starting from 4-piperidone.

Synthetic Pathway Overview

The synthesis of this compound is often accomplished via a two-step process starting from a protected 4-piperidone derivative. The key steps involve a Horner-Wadsworth-Emmons reaction to introduce the cyanomethylidene group, followed by a reduction of the resulting double bond. An N-Boc protecting group is commonly used for the piperidine nitrogen to prevent side reactions and enhance solubility in organic solvents.

Caption: Synthetic route for this compound from N-Boc-4-piperidone.

Experimental Data

The following table summarizes typical yields and conditions for the key steps in the synthesis. The data is compiled from various literature sources and represents common outcomes for this synthetic sequence.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Horner-Wadsworth-Emmons | Diethyl cyanomethylphosphonate, NaH | THF | 0 to 25 | 2-4 | 85-95% |

| 2 | Catalytic Hydrogenation | H₂ (1 atm), 10% Pd/C | Methanol | 25 | 12-18 | 90-98% |

| 3 | Boc Deprotection | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 to 25 | 1-2 | >95% (as salt) |

Detailed Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-(cyanomethylidene)piperidine-1-carboxylate

-

Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF).

-

Base Addition: Cool the flask to 0 °C using an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise.

-

Phosphonate Addition: Add diethyl cyanomethylphosphonate dropwise to the stirred suspension over 30 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction Initiation: Stir the resulting mixture at 0 °C for 30-60 minutes.

-

Substrate Addition: Add a solution of N-Boc-4-piperidone in anhydrous THF dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-